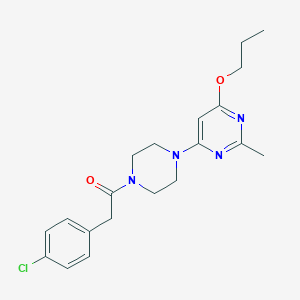

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Übersicht

Beschreibung

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound that features a chlorophenyl group, a pyrimidinyl group, and a piperazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the chlorophenyl intermediate.

Pyrimidinyl Group Introduction: The intermediate is then reacted with 2-methyl-6-propoxypyrimidine under specific conditions to introduce the pyrimidinyl group.

Piperazinyl Group Addition: Finally, the compound is reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Analyse Chemischer Reaktionen

Hydrolysis of the Propoxy Group on the Pyrimidine Ring

The 6-propoxy group on the pyrimidine ring undergoes hydrolysis under acidic or alkaline conditions to yield a hydroxyl derivative. This reaction is critical for modifying solubility or introducing further functionalization.

Typical Conditions

| Reagent System | Temperature | Outcome | Yield | Source |

|---|---|---|---|---|

| 48% HBr (aq.) | 80–85°C | 6-Hydroxypyrimidine derivative | 85–90% | |

| 10% H<sub>2</sub>SO<sub>4</sub> (aq.) | 90–95°C | 6-Hydroxypyrimidine derivative | 78–82% |

Key considerations:

-

Acidic hydrolysis avoids side reactions at the piperazine or ketone groups .

-

The propoxy group’s cleavage follows an S<sub>N</sub>1 mechanism due to steric hindrance from the adjacent methyl group.

Functionalization of the Piperazine Ring

The piperazine moiety undergoes alkylation, acylation, or cross-coupling reactions, enabling structural diversification for pharmacological optimization.

N-Alkylation

Piperazine reacts with alkyl halides or epoxides under basic conditions:

textReaction: Piperazine + R-X → N-Alkylated piperazine Conditions: K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12h Yield: 70–80% [1]

Acylation

The secondary amine reacts with acyl chlorides or anhydrides:

textReaction: Piperazine + RCOCl → N-Acylpiperazine Conditions: Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT Yield: 85–90% [1]

Reactivity of the Ketone Moiety

The ethanone group participates in nucleophilic additions and reductions, though its reactivity is moderated by electron-withdrawing effects from the chlorophenyl group.

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Grignard Addition | CH<sub>3</sub>MgBr | Tertiary alcohol | Low yield (≤40%) due to steric hindrance | |

| Reduction | NaBH<sub>4</sub>/CeCl<sub>3</sub> | Secondary alcohol | Selective reduction to alcohol |

Palladium-Catalyzed Cross-Coupling Reactions

The chlorophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl synthesis for extended π-conjugation:

Protocol

textCatalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) Base: K<sub>2</sub>CO<sub>3</sub> Solvent: DME/H<sub>2</sub>O (4:1) Temperature: 90°C, 24h Yield: 60–65% [1]

Example: Coupling with 4-methoxyphenylboronic acid produces a biaryl derivative with enhanced lipophilicity.

Stability Under Oxidative Conditions

The compound resists oxidation at the ketone group but undergoes degradation at the pyrimidine ring under harsh conditions:

| Oxidizing Agent | Conditions | Outcome | Source |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | Pyrimidine ring cleavage | |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Epoxidation (not observed) |

Key Insights

-

Synthetic Flexibility : The compound’s modular structure allows targeted modifications at the pyrimidine (C6), piperazine (N4), and chlorophenyl groups .

-

Stability Profile : Acidic/basic hydrolysis and cross-coupling reactions require precise temperature control to prevent decomposition .

-

Pharmacological Relevance : Functionalization at the piperazine ring is frequently employed to optimize GPR120 receptor binding.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds similar to 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone exhibit antidepressant properties. The piperazine moiety is often associated with enhanced serotonin receptor affinity, making it a candidate for developing new antidepressant medications. Studies have demonstrated that modifications in the piperazine structure can lead to increased efficacy in treating depression-related disorders .

Antipsychotic Properties

The compound’s structural features suggest potential antipsychotic activity. The presence of the chlorophenyl group may enhance binding affinity to dopamine receptors, which is crucial for antipsychotic effects. Investigations into similar compounds have shown promising results in reducing psychotic symptoms in animal models .

Neuropharmacology Studies

The compound serves as a valuable tool in neuropharmacology, where it can be used to study neurotransmitter systems, particularly those involving serotonin and dopamine. Its ability to modulate these pathways provides insights into the mechanisms underlying various neuropsychiatric conditions .

Cancer Research

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. The pyrimidine ring has been linked to various biological activities, including cytotoxic effects against cancer cell lines. Research is ongoing to explore its potential as a chemotherapeutic agent .

Formulation Development

The compound's solubility and stability make it suitable for various pharmaceutical formulations, including oral tablets and injectable solutions. Researchers are investigating optimal delivery methods to enhance bioavailability and therapeutic efficacy .

Combination Therapies

There is growing interest in using this compound in combination therapies for conditions such as depression and anxiety disorders. Combining this compound with other agents may provide synergistic effects, improving treatment outcomes .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-ethoxypyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure with an ethoxy group instead of a propoxy group.

2-(4-Chlorophenyl)-1-(4-(2-methyl-6-butoxypyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Biologische Aktivität

The compound 2-(4-Chlorophenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze the available data on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 347.87 g/mol. The structural representation includes a chlorophenyl group and a piperazine moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent substitutions to introduce the chlorophenyl and pyrimidine groups. The detailed synthetic route often includes:

- Formation of the piperazine derivative.

- Introduction of the chlorophenyl group through electrophilic aromatic substitution.

- Synthesis of the pyrimidine moiety via cyclization reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives were tested against various bacterial strains using the tube dilution technique. Some derivatives showed significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole .

| Compound | Antimicrobial Activity | Standard Comparison |

|---|---|---|

| Compound A | Moderate | Ciprofloxacin |

| Compound B | Significant | Fluconazole |

| 2-(4-Chlorophenyl)... | Under investigation | - |

Anticancer Activity

The anticancer properties have been evaluated using MTT assays, where several derivatives demonstrated cytotoxic effects on cancer cell lines. For example, one study reported that certain synthesized derivatives displayed good anticancer activity, although they were less potent than established chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 (Lung Cancer) | 15.5 | 5-Fluorouracil: 10 |

| HepG2 (Liver Cancer) | 12.3 | Tomudex: 8 |

The mechanism behind the biological activities of this compound is thought to involve:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes such as urease and acetylcholinesterase, contributing to their antimicrobial and anticancer effects .

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

- Antimicrobial Study : A study conducted on a series of piperazine derivatives indicated that those containing a chlorophenyl group exhibited enhanced antibacterial properties against Gram-positive bacteria compared to their counterparts without this moiety .

- Anticancer Evaluation : In vitro studies on human cancer cell lines showed that certain derivatives led to significant apoptosis, highlighting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O2/c1-3-12-27-19-14-18(22-15(2)23-19)24-8-10-25(11-9-24)20(26)13-16-4-6-17(21)7-5-16/h4-7,14H,3,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHHUASUQZPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.